2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phenylacetic acid derivatives, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure could be explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,4-dioxo-3-phenyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide
- 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
Uniqueness
What sets 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide apart from similar compounds is its specific substitution pattern and the presence of the isopropyl group on the phenyl ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H27N3O4 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C29H27N3O4/c1-19(2)21-11-8-12-22(17-21)30-25(33)18-32-26-23-13-6-7-14-24(23)36-27(26)28(34)31(29(32)35)16-15-20-9-4-3-5-10-20/h3-14,17,19H,15-16,18H2,1-2H3,(H,30,33) |
InChI Key |
OQMRHOKKXQRRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
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